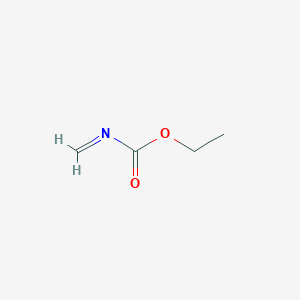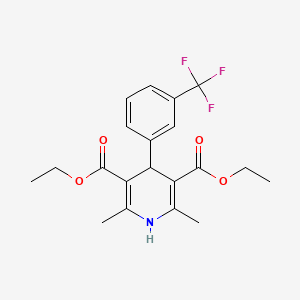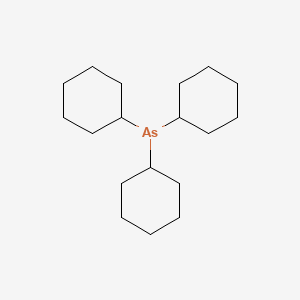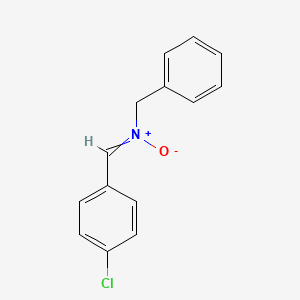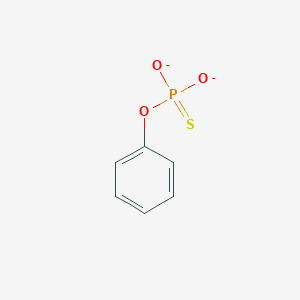
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Condensation Reactions: Utilizing appropriate precursors to form the desired compound through condensation reactions.
Oxidation and Reduction: Employing oxidizing or reducing agents to achieve the necessary functional group transformations.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- Perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride
Propriétés
Numéro CAS |
28227-07-8 |
|---|---|
Formule moléculaire |
C7H15NO4P+ |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methoxymethyl-oxo-[(propan-2-yloxycarbonylamino)methyl]phosphanium |
InChI |
InChI=1S/C7H14NO4P/c1-6(2)12-7(9)8-4-13(10)5-11-3/h6H,4-5H2,1-3H3/p+1 |
Clé InChI |
HEJLUJOTEAJOIO-UHFFFAOYSA-O |
SMILES canonique |
CC(C)OC(=O)NC[P+](=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


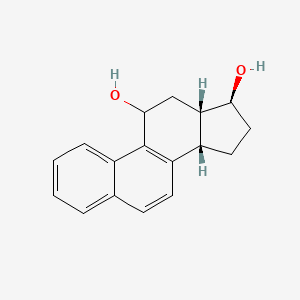

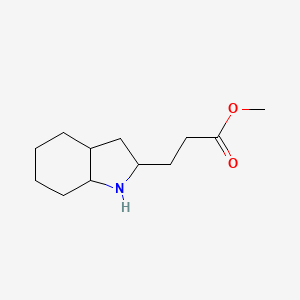
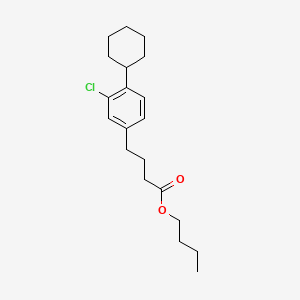

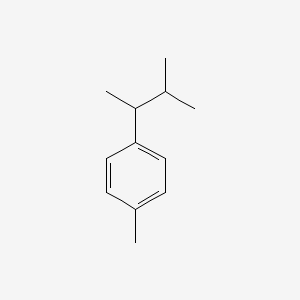
![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
